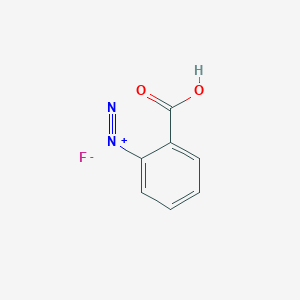![molecular formula C17H19NO3 B14343608 N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropanamide CAS No. 105026-90-2](/img/structure/B14343608.png)
N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a hydroxy group, a methoxy group, and a phenyl group attached to a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropanamide typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with an appropriate amine under controlled conditions. One common method involves the use of a condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 3-phenylpropanoic acid, followed by amide formation using reagents such as thionyl chloride or carbodiimides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation and amide formation reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it may act on vanilloid receptors located in peripheral afferent nerve fibers, providing short-acting irritant and algesic properties . This interaction can lead to the stimulation of chemoreceptors in the skin, resulting in hyperemia and localized elevation in temperature.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide: Shares a similar structure but with a different fatty acid moiety.
4-Hydroxy-3-methoxyphenylacetonitrile: Contains a similar phenyl group but with a nitrile functional group.
Uniqueness
N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with vanilloid receptors and its potential therapeutic applications set it apart from other similar compounds.
Propriétés
Numéro CAS |
105026-90-2 |
|---|---|
Formule moléculaire |
C17H19NO3 |
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-3-phenylpropanamide |
InChI |
InChI=1S/C17H19NO3/c1-21-16-11-14(7-9-15(16)19)12-18-17(20)10-8-13-5-3-2-4-6-13/h2-7,9,11,19H,8,10,12H2,1H3,(H,18,20) |
Clé InChI |
DVHUTNUTHHXIPJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CNC(=O)CCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



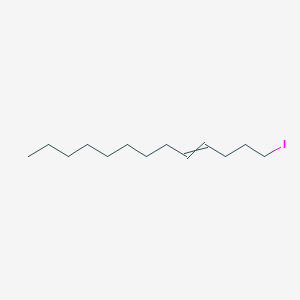
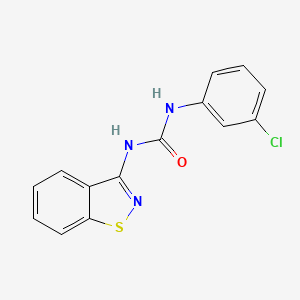
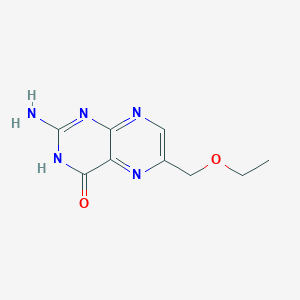
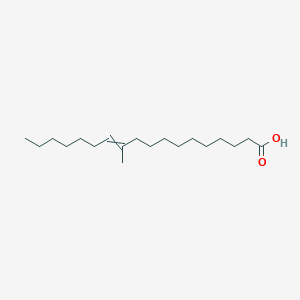
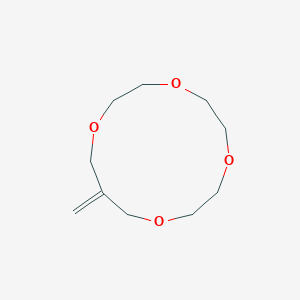
![2-[(5-Amino-2-chloro-4-fluorophenyl)sulfanyl]-N,N-dimethylbutanamide](/img/structure/B14343563.png)
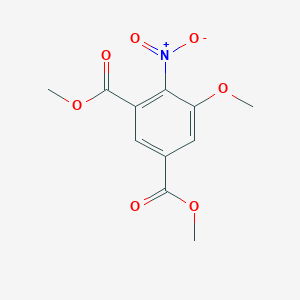
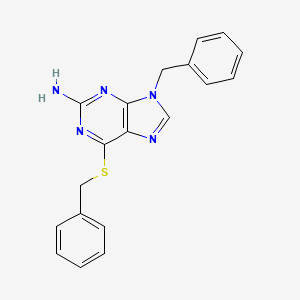
![5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14343583.png)
![Propanedioic acid, methyl[(4-methylphenyl)methyl]-](/img/structure/B14343597.png)

![3-(Phenylsulfonyl)-3-azatricyclo[3.2.2.02,4]nonane](/img/structure/B14343603.png)
